molecular formula C20H22N2O2S B14367752 N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide CAS No. 90264-11-2

N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide

Cat. No.: B14367752
CAS No.: 90264-11-2
M. Wt: 354.5 g/mol
InChI Key: JCFWBEIPAWIGMX-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a diethylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide typically involves the reaction of 4-(diethylamino)aniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or similar organic solvent

    Temperature: Room temperature

    Reaction Time: 24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as alkyl halides and bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of oxidized products such as sulfoxides and sulfones.

    Reduction: Formation of reduced products such as amines.

Scientific Research Applications

N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the desired therapeutic effects. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1-naphthalenesulfonamide: Similar structure with a dimethylamino group instead of a diethylamino group.

    N-Phenylnaphthalen-1-amine: Similar structure with an amine group instead of a sulfonamide group.

Uniqueness

N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is unique due to the presence of both the diethylamino group and the sulfonamide group, which confer specific chemical and biological properties

Properties

CAS No.

90264-11-2

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C20H22N2O2S/c1-3-22(4-2)18-14-12-17(13-15-18)21-25(23,24)20-11-7-9-16-8-5-6-10-19(16)20/h5-15,21H,3-4H2,1-2H3

InChI Key

JCFWBEIPAWIGMX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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